molecular formula C12H12ClN B185744 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 5044-23-5

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B185744
CAS RN: 5044-23-5
M. Wt: 205.68 g/mol
InChI Key: NNKFIFOSLJJRES-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole, also known as 4-chloro-2,5-dimethylpyrrole, is an organic compound that belongs to the pyrrole family of heterocyclic compounds. It is a colorless crystalline solid with a molecular formula of C8H9ClN and a molecular weight of 150.62 g/mol. 4-chloro-2,5-dimethylpyrrole is a versatile synthetic intermediate and has been used in the synthesis of a variety of biologically active molecules.

Scientific Research Applications

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-dimethylpyrrole has been used as a synthetic intermediate in the synthesis of a variety of biologically active molecules, such as this compound-dimethylpyrrole-3-carboxylic acid, this compound-dimethylpyrrole-3-carboxamide, and this compound-dimethylpyrrole-3-carboxylic acid ethyl ester. These molecules have been studied for their potential therapeutic applications, such as in the treatment of cancer, inflammation, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-dimethylpyrrole has several advantages for use in laboratory experiments. First, it is a relatively stable compound and is not easily degraded by light or air. Second, it is a relatively inexpensive compound and is readily available from chemical suppliers. Finally, it is a versatile synthetic intermediate and can be used in the synthesis of a variety of biologically active molecules. However, there are some limitations to its use in laboratory experiments. Specifically, this compound-dimethylpyrrole is a highly reactive compound and can react with other compounds in the presence of light or heat. Therefore, it is important to handle this compound-dimethylpyrrole with care and to use it in a well-ventilated area.

Future Directions

The potential therapeutic applications of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-dimethylpyrrole are still being studied. Future research should focus on further elucidating the mechanism of action of this compound-dimethylpyrrole and exploring its potential therapeutic applications in humans. In addition, future research should focus on developing methods to improve the stability and solubility of this compound-dimethylp

Synthesis Methods

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-dimethylpyrrole can be synthesized from the reaction of 2,5-dimethylpyrrole and thionyl chloride in the presence of a base. Specifically, 2,5-dimethylpyrrole is reacted with thionyl chloride in a 1:1 molar ratio in the presence of a base, such as pyridine, to form this compound-dimethylpyrrole. The reaction is typically carried out in anhydrous solvents, such as dichloromethane, and is typically complete within 1-2 hours.

properties

IUPAC Name

1-(4-chlorophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKFIFOSLJJRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198480
Record name 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
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Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5044-23-5
Record name 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
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Record name 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
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Record name 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
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Record name 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
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Record name 1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE
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